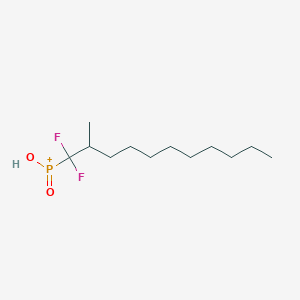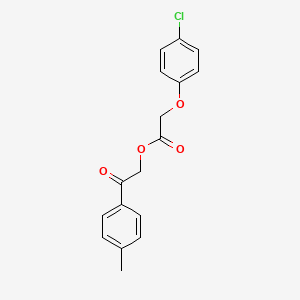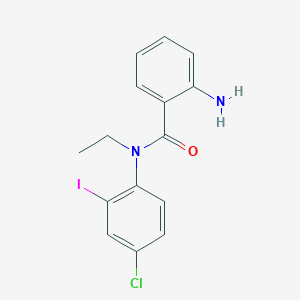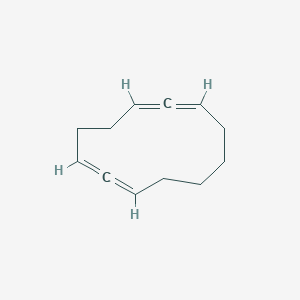
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium is a chemical compound with a unique structure that includes both fluorine and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium typically involves the reaction of 1,1-difluoro-2-methylundecane with a phosphorus-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of (1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and membrane permeability, allowing it to interact with cellular components more effectively. The phosphorus atom plays a crucial role in the compound’s reactivity and its ability to form stable complexes with various biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluoroethane: A simpler fluorinated compound with similar reactivity.
1,1-Difluoro-2-methylcyclohexane: Another fluorinated compound with a different structural framework.
Difluoromethylated chalcones: Compounds with similar fluorine-containing functional groups
Uniqueness
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium is unique due to its combination of fluorine and phosphorus atoms, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
828265-16-3 |
|---|---|
Formule moléculaire |
C12H24F2O2P+ |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
(1,1-difluoro-2-methylundecyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C12H23F2O2P/c1-3-4-5-6-7-8-9-10-11(2)12(13,14)17(15)16/h11H,3-10H2,1-2H3/p+1 |
Clé InChI |
KHVOLSNNKYHNRB-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCC(C)C(F)(F)[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)


![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)




![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)
